An In-depth Technical Guide to m-PEG9-azide for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG9-azide for Researchers and Drug Development Professionals
Introduction
m-PEG9-azide is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique properties, combining the hydrophilicity and biocompatibility of the PEG spacer with the versatile reactivity of the terminal azide (B81097) group, make it an invaluable linker for covalently attaching molecules to proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the chemical and physical properties of m-PEG9-azide, detailed experimental protocols for its application, and a discussion of its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of m-PEG9-azide
m-PEG9-azide is characterized by a methoxy-terminated polyethylene glycol chain of nine ethylene (B1197577) glycol units, functionalized with a terminal azide group. This structure imparts a favorable balance of hydrophilicity and reactivity.
Physicochemical Properties
The key physicochemical properties of m-PEG9-azide are summarized in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | Reference |
| Chemical Formula | C19H39N3O9 | [1] |
| Molecular Weight | 453.53 g/mol | [1] |
| CAS Number | 1354521-95-1 | [1] |
| Appearance | Colorless oil or liquid | [2] |
| Purity | Typically >95% or >96% | [1] |
Solubility
The PEG chain enhances the solubility of m-PEG9-azide and its conjugates in aqueous and organic media, a crucial feature for biological applications.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Acetonitrile | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Ethanol | Less soluble | |
| Toluene | Less soluble | |
| Ether | Not soluble |
Storage and Stability
Proper storage is critical to maintain the integrity of m-PEG9-azide.
| Condition | Recommendation | Reference |
| Temperature | -20°C for long-term storage | |
| Handling | Store in a dry, sealed container, protected from moisture. |
Reactivity and Applications
The terminal azide group of m-PEG9-azide is the cornerstone of its utility, enabling highly specific and efficient conjugation through "click chemistry" reactions.
Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. m-PEG9-azide is a prime substrate for two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species. It is widely used for its efficiency and reliability.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Bioconjugation
The ability to readily conjugate m-PEG9-azide to biomolecules makes it a versatile tool for:
-
PEGylation: The attachment of PEG chains to proteins or peptides can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.
-
Labeling: Fluorophores, biotin, or other reporter molecules can be attached to biomolecules via an m-PEG9-azide linker for detection and imaging purposes.
-
Drug Delivery: m-PEG9-azide can be used to link therapeutic agents to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).
PROTACs
A significant application of m-PEG9-azide is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. m-PEG9-azide serves as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex.
Experimental Protocols
The following are adapted protocols for the use of m-PEG9-azide in click chemistry reactions. Researchers should optimize these protocols for their specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is adapted from general procedures for CuAAC reactions with PEG-azides.
Materials:
-
Alkyne-functionalized molecule
-
m-PEG9-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO, water)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-functionalized molecule in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve m-PEG9-azide in the reaction buffer or DMSO to a final concentration of 10-50 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule.
-
Add a 1.5 to 5-fold molar excess of the m-PEG9-azide stock solution.
-
Add the THPTA or TBTA ligand to a final concentration of 1-5 mM.
-
Add the CuSO₄ solution to a final concentration of 0.5-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or HPLC to remove excess reagents.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is adapted from general procedures for SPAAC reactions.
Materials:
-
Cyclooctyne-functionalized molecule (e.g., DBCO-functionalized)
-
m-PEG9-azide
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Solvent for dissolving reagents (e.g., DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the cyclooctyne-functionalized molecule in the reaction buffer to the desired concentration.
-
Prepare a stock solution of m-PEG9-azide in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the solution of the cyclooctyne-functionalized molecule.
-
Add a 1.5 to 3-fold molar excess of the m-PEG9-azide stock solution. The final concentration of DMSO should be kept low (<10%) to avoid affecting biomolecule stability.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 4-12 hours. The reaction can also be performed at 37°C to increase the reaction rate. Monitor the reaction progress by an appropriate analytical method.
-
-
Purification:
-
Purify the conjugate using a suitable method to remove unreacted starting materials.
-
Visualizing the PROTAC Mechanism of Action
The role of m-PEG9-azide as a linker in PROTACs is central to their function. The following diagram illustrates the workflow of PROTAC-mediated protein degradation.
